molecular formula C13H15BrO2 B8640465 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one

6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one

Cat. No.: B8640465
M. Wt: 283.16 g/mol
InChI Key: LYTJRFPFWWKNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C13H15BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and an isobutyl group at the 2nd position of the chromenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the bromination of 2-isobutyl-2,3-dihydro-4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can convert the chromenone ring to a more saturated form.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.

Major Products:

    Oxidation: Formation of 6-bromo-2-isobutylchromen-4-one.

    Reduction: Formation of 6-bromo-2-isobutyl-2,3-dihydrochroman.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromine atom and the chromenone ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the isobutyl group, making it less hydrophobic.

    6-Bromo-4-chromanone: Similar structure but differs in the position of the bromine atom.

    6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Another chromenone derivative with different substituents.

Uniqueness: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both the bromine atom and the isobutyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H15BrO2/c1-8(2)5-10-7-12(15)11-6-9(14)3-4-13(11)16-10/h3-4,6,8,10H,5,7H2,1-2H3

InChI Key

LYTJRFPFWWKNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(5-bromo-2-hydroxyphenyl)ethanone (10.0 g, 46.5 mmol) and MeOH (0.20 L) were added 3-methylbutanal (7.54 mL, 69.8 mmol) and pyrrolidine (5.77 mL, 69.8 mmol) at ambient temperature, and the mixture was stirred for 3 days at the same temperature. After concentration of the reaction mixture at reduced pressure, the residue was diluted with EtOAc, acidified to pH 3-4 with 1M aqueous HCl, and extracted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4, and filtered. After concentration of the filtrate at reduced pressure, purification of the residue with column chromatography on silica gel (EtOAc-hexane, a linear gradient of EtOAc from 0 to 10%) afforded 6-bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one (9.02 g).
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10 g
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5.77 mL
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